Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate
Description
Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate is a thiazole-based compound featuring a 3,4-dichlorophenylamine substituent and an ethyl acetate moiety. Its molecular structure combines a thiazole core with a substituted acetamide group, making it a candidate for pharmaceutical and agrochemical research. According to CymitQuimica, this compound has been discontinued commercially, likely due to challenges in synthesis scalability or market demand .
Properties
IUPAC Name |
ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(17-9)16-8-3-4-10(14)11(15)5-8/h3-5,7H,2,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAIYXXIZZDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate typically involves the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired thiazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound 10g (Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)
- Synthesis : Yielded 87.0% with an ESI-MS m/z of 548.1 [M+H]+ .
- Comparison : The urea group may improve target binding affinity compared to the simpler acetamide in the parent compound.
Compound 10h (Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)
- Key Features : Replaces 3,4-dichlorophenyl with a trifluoromethoxy group, increasing lipophilicity and metabolic stability.
- Synthesis : Achieved a higher yield (88.7%) and ESI-MS m/z of 564.2 [M+H]+ .
Compound 28 (N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide)
- Key Features : Benzothiazole core replaces thiazole, and a trifluoromethoxy group is introduced.
- Synthesis : Microwave-assisted reaction yielded 45% after purification .
- Comparison : The benzothiazole system may confer stronger π-π stacking interactions but lower synthetic efficiency than the parent thiazole.
(E)-Ethyl 2-(2-(3-(2,4-Dichlorophenyl)acrylamido)thiazol-4-yl)acetate
- Key Features : Substitutes 3,4-dichlorophenyl with 2,4-dichlorophenyl and adds an acrylamido group.
- Structural Data : Molecular formula C16H14Cl2N2O3S ; (E)-configuration confirmed via SMILES and InChI .
- Comparison : The 2,4-dichloro isomer may exhibit altered steric and electronic properties, affecting receptor binding.
Key Observations :
Functional Group Impact on Bioactivity (Hypothetical)
While explicit bioactivity data are unavailable in the provided evidence, structural trends suggest:
- Urea/Thiourea Groups (10g, 10h): May enhance kinase or protease inhibition due to hydrogen-bonding .
- Trifluoromethoxy Groups (10h, 28): Improve metabolic stability and membrane permeability .
- Acrylamido Substituents (CID 1181178): The (E)-configuration could influence rigidity and target selectivity .
Biological Activity
Ethyl 2-(2-((3,4-dichlorophenyl)amino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular biology. This article explores the compound’s biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C13H12Cl2N2O2S
- Molecular Weight: 342.24 g/mol
- CAS Number: 75176428
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antitumor Activity : Compounds containing thiazole rings have been reported to exhibit significant cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups such as chlorine enhances the antiproliferative effects through increased reactivity and interaction with cellular targets .
- Induction of Pluripotency Factors : Research indicates that derivatives of thiazole can induce the expression of Oct3/4, a key transcription factor in maintaining pluripotency in stem cells. This suggests potential applications in regenerative medicine and cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and the phenyl substituents significantly affect biological activity:
- Chlorine Substituents : The presence of 3,4-dichlorophenyl moiety enhances cytotoxicity, likely due to increased lipophilicity and better interaction with target proteins .
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different levels of activity against various cancer cell lines. For instance, compounds with additional electron-donating groups have shown improved efficacy .
Biological Activity Data
| Activity Type | IC50 Value (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 1.61 ± 1.92 | Jurkat | |
| Cytotoxicity | 1.98 ± 1.22 | HT29 | |
| Oct3/4 Induction | High Activity | ESCs |
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound demonstrated significant growth inhibition in Jurkat and HT29 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin . The study employed molecular dynamics simulations to elucidate the binding interactions with target proteins.
Case Study 2: Stem Cell Research
A high-throughput screening campaign identified this compound as a lead compound for inducing Oct3/4 expression in embryonic stem cells (ESCs). This induction is crucial for reprogramming somatic cells into induced pluripotent stem cells (iPSCs), highlighting its potential in regenerative medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
